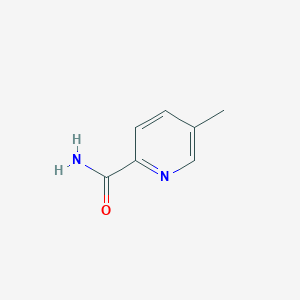

5-甲基吡啶-2-甲酰胺

描述

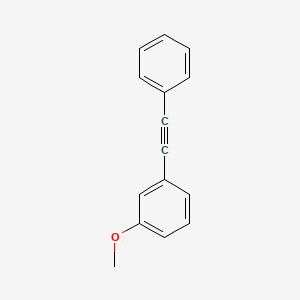

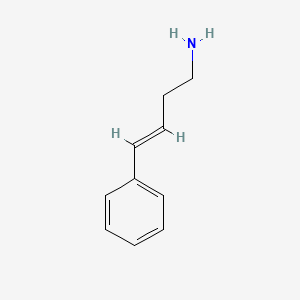

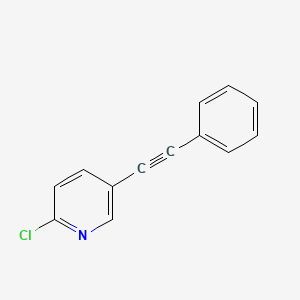

5-Methylpyridine-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of 5-Methylpyridine-2-carboxamide and its derivatives often involves condensation reactions . For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction and investigated for their inhibitory action .Molecular Structure Analysis

The molecular structure of 5-Methylpyridine-2-carboxamide can be analyzed using various spectroscopic techniques. Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters .Chemical Reactions Analysis

The chemical reactions involving 5-Methylpyridine-2-carboxamide can be studied using various techniques. For instance, an online Raman analysis technique was used to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester as the raw material .科学研究应用

AICAr 和 AMPK 激活

Visnjic 等人 (2021) 的一项综述讨论了 5-氨基咪唑-4-甲酰胺核糖核苷 (AICAr),一种常用的 AMPK 活性药理调节剂,重点介绍了其 AMPK 依赖性和非依赖性效应。这包括代谢、缺氧、运动、核苷酸合成和癌症的影响,并指出由于潜在的 AMPK 非依赖性效应,需要谨慎解读基于 AICAr 的研究 (Visnjic 等人,2021)。

超分子化学中的苯-1,3,5-三甲酰胺

Cantekin 等人 (2012) 综述了苯-1,3,5-三甲酰胺 (BTA) 在超分子化学中的作用,强调了它们在纳米技术、聚合物加工和生物医学应用中的用途。BTA 表现出自组装成由氢键稳定的一维结构,展示了此类化合物在科学研究中的多功能应用 (Cantekin 等人,2012)。

DNA 甲基转移酶抑制剂

Goffin 和 Eisenhauer (2002) 概述了 DNA 甲基转移酶抑制剂,包括 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷,它们用于通过抑制过度甲基化和恢复抑制基因表达来治疗恶性肿瘤。这篇综述概述了从体外和体内模型到临床试验的进展,重点介绍了这些药物在癌症治疗中的潜力和局限性 (Goffin 和 Eisenhauer,2002)。

香芹酚的抗菌和抗生物膜特性

Marchese 等人 (2018) 讨论了香芹酚,一种具有显着抗菌和抗生物膜活性的天然化合物,可对抗多种细菌和真菌。这篇综述重点介绍了香芹酚的作用机制、与抗生素的协同作用以及生物启发的抗感染材料的潜力,展示了该化合物在解决生物膜相关感染中的相关性 (Marchese 等人,2018)。

氟化嘧啶在癌症治疗中的应用

Gmeiner (2020) 综述了氟化学对氟化嘧啶(例如 5-氟尿嘧啶 (5-FU))在癌症治疗中应用的贡献。该综述涵盖了合成方法,包括用于研究代谢和生物分布的同位素标记,以及对其作用机制的最新见解,强调了不断发展的理解和精准医疗的潜力 (Gmeiner,2020)。

未来方向

Future research could focus on the development of new 5-Methylpyridine-2-carboxamide derivatives with enhanced biological activities. For instance, a series of pyridine carboxamide and carbothioamide derivatives showed significant activity against urease . Further studies could also explore the potential of 5-Methylpyridine-2-carboxamide and its derivatives in the treatment of various diseases .

属性

IUPAC Name |

5-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNBCOKXIDBFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494271 | |

| Record name | 5-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridine-2-carboxamide | |

CAS RN |

20970-77-8 | |

| Record name | 5-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)

![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)